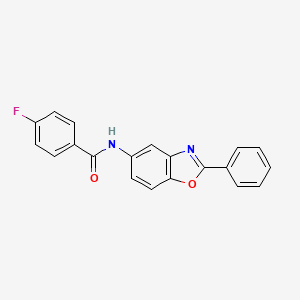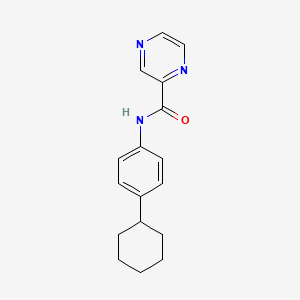
N-benzyl-9-(3-methylbutyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of purine derivatives often involves multistep chemical processes that include alkylation, amidation, and substitutions. For example, the synthesis of N-methoxy-9-methyl-9H-purin-6-amines, a compound structurally related to our subject, involves N-methylation of known 6-chloropurines followed by chlorine displacement, showcasing the intricate steps involved in purine synthesis (Roggen & Gundersen, 2008). Similarly, compounds such as 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine illustrate the incorporation of halogenated phenyl groups into the purine core through careful selection of reagents and conditions (Ellsworth, Meriwether, & Mertel, 1989).
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their biochemical functionalities. Studies utilizing NMR, X-ray crystallography, and computational modeling provide insights into the tautomerism, stereochemistry, and electronic properties of these molecules. For instance, detailed structural analysis can reveal the presence of tautomeric forms and their distribution, which significantly impacts the compounds' reactivity and interaction with biological targets (Karskela & Lönnberg, 2006).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, including alkylation, phosphorylation, and glycosylation, which modify their chemical properties and potential bioactivities. The reactivity towards different agents, such as nucleophiles or electrophiles, is determined by the substituents present on the purine ring and their electronic effects. Chemical modifications can enhance the compounds' biological activities or alter their physicochemical properties for better utility in research and therapeutic applications (Gundersen, Nissen‐meyer, & Spilsberg, 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of purine derivatives are essential for their practical applications. These properties can influence the compounds' stability, formulation, and delivery in biological systems. Crystallography studies provide valuable information on the molecular packing, hydrogen bonding, and molecular interactions within the crystal lattice, contributing to the understanding of the compounds' physical behavior (Xia, An, & Yin, 2009).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards specific reagents, and stability under various conditions, are pivotal for the application of purine derivatives in chemical synthesis and biological studies. Analytical techniques such as FTIR, NMR, and mass spectrometry are employed to characterize these compounds, elucidating their functional groups, molecular interactions, and reaction mechanisms (Vessally, Fereyduni, Shabrendi, & Esrafili, 2013).
Propriétés
IUPAC Name |
N-benzyl-9-(3-methylbutyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-13(2)8-9-22-12-21-15-16(19-11-20-17(15)22)18-10-14-6-4-3-5-7-14/h3-7,11-13H,8-10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQIMTZJTGJCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-9-(3-methylbutyl)-9H-purin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5800348.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)

![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline](/img/structure/B5800369.png)
![1-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5800371.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5800382.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5800392.png)
![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
![cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)
![2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5800446.png)
